3-(3-methylbutyl)-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS No.: 1207050-52-9
Cat. No.: VC4528566
Molecular Formula: C18H20N2OS
Molecular Weight: 312.43
* For research use only. Not for human or veterinary use.
![3-(3-methylbutyl)-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one - 1207050-52-9](/images/structure/VC4528566.png)
Specification
CAS No. | 1207050-52-9 |
---|---|
Molecular Formula | C18H20N2OS |
Molecular Weight | 312.43 |
IUPAC Name | 3-(3-methylbutyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C18H20N2OS/c1-12(2)8-9-20-11-19-16-15(10-22-17(16)18(20)21)14-7-5-4-6-13(14)3/h4-7,10-12H,8-9H2,1-3H3 |
Standard InChI Key | ZZNKRBSRYIHCQJ-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CCC(C)C |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s core consists of a bicyclic thieno[3,2-d]pyrimidin-4-one system, where a thiophene ring is fused to a pyrimidine ring at the 3,2-d position. Key substituents include:
-
3-(3-Methylbutyl group: A branched alkyl chain at position 3, enhancing lipophilicity and membrane permeability .
-
7-(2-Methylphenyl group: An aromatic substituent at position 7, contributing to π-π stacking interactions with biological targets .
Table 1: Key Physicochemical Properties
The thienopyrimidine scaffold is known for its planar structure, enabling interactions with enzyme active sites, while the 3-methylbutyl chain increases metabolic stability compared to shorter alkyl groups .
Synthesis and Manufacturing
General Synthetic Routes
Synthesis typically involves multi-step reactions starting with the construction of the thienopyrimidine core. A common approach, as outlined in patent WO2019018359A1, includes:
-
Cyclocondensation: Reaction of 2-aminothiophene-3-carbonitrile with ethyl acetoacetate to form the pyrimidine ring .
-
Alkylation: Introduction of the 3-methylbutyl group using 1-bromo-3-methylbutane under basic conditions (e.g., K₂CO₃ in DMF) .
-
Suzuki Coupling: Attachment of the 2-methylphenyl group via palladium-catalyzed cross-coupling with 2-methylphenylboronic acid .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclocondensation | Ethanol, reflux, 12 h | 65–70 |
Alkylation | K₂CO₃, DMF, 80°C, 6 h | 55–60 |
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C | 40–45 |
Purification and Characterization
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), followed by recrystallization from ethanol . Structural confirmation relies on NMR (¹H, ¹³C), HRMS, and X-ray crystallography .
Applications and Future Directions
Therapeutic Development
The compound’s dual hydrophobic-aromatic profile makes it a candidate for:
-
Antibacterial Drug Leads: Optimizing solubility via prodrug formulations (e.g., phosphate esters) .
-
Kinase Inhibitors: Structural modifications to enhance selectivity for oncogenic kinases .
Industrial Applications
Potential non-pharmaceutical uses include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume